molecular formula C16H25NO2S B512725 1-(4-Tert-butylphenyl)sulfonylazepane CAS No. 1215495-25-2

1-(4-Tert-butylphenyl)sulfonylazepane

Cat. No.: B512725
CAS No.: 1215495-25-2
M. Wt: 295.4g/mol
InChI Key: YVIDQOBPYOYMJE-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)sulfonylazepane is a sulfonamide derivative featuring a seven-membered azepane ring linked via a sulfonyl group to a para-substituted tert-butylphenyl moiety. Its molecular formula is C₁₆H₂₃NO₂S, with a calculated molecular weight of 293.4 g/mol. The tert-butyl group confers significant steric bulk and hydrophobicity, which may influence binding affinity and pharmacokinetic properties.

Properties

CAS No.

1215495-25-2

Molecular Formula

C16H25NO2S

Molecular Weight

295.4g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonylazepane

InChI

InChI=1S/C16H25NO2S/c1-16(2,3)14-8-10-15(11-9-14)20(18,19)17-12-6-4-5-7-13-17/h8-11H,4-7,12-13H2,1-3H3

InChI Key

YVIDQOBPYOYMJE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

  • Substituent Effects on LogP : The tert-butyl group in the target compound likely increases lipophilicity compared to the chloro-nitro substituents in ’s analog (logP 2.7 vs. estimated ~3.5). This aligns with tert-butyl’s role in enhancing membrane permeability in drug design .
  • Hydrogen Bonding : The chloro-nitro analog () has five hydrogen bond acceptors, which may improve solubility but reduce blood-brain barrier penetration relative to the tert-butyl variant’s simpler profile .

Research Implications and Limitations

  • Design Flexibility : Substituent choice on the phenyl or azepane rings can fine-tune solubility, bioavailability, and target engagement.
  • Need for Experimental Validation : Computational estimates (e.g., logP) require validation via HPLC or shake-flask assays.

Further studies should explore synthesis routes and biological activity profiling to confirm these hypotheses.

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